molecular formula C15H18O5 B3174050 Ethyl 4-(2-tetrahydro-2H-pyranoxy)benzoylformate CAS No. 951888-88-3

Ethyl 4-(2-tetrahydro-2H-pyranoxy)benzoylformate

Cat. No.: B3174050
CAS No.: 951888-88-3
M. Wt: 278.3 g/mol
InChI Key: PDXYMFHZJWAJSF-UHFFFAOYSA-N
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Description

Ethyl 4-(2-tetrahydro-2H-pyranoxy)benzoylformate is a keto ester derivative characterized by a benzoylformate backbone modified with a tetrahydro-2H-pyran (THP) ether group at the para position of the aromatic ring. This structural motif combines the reactivity of the α-keto ester group with the steric and electronic effects of the THP-protected hydroxyl moiety. The compound is primarily utilized in asymmetric reduction reactions to produce chiral mandelate esters, which are critical intermediates in pharmaceuticals and agrochemicals . However, commercial availability of this compound has been discontinued, as noted in supplier listings .

Properties

IUPAC Name

ethyl 2-[4-(oxan-2-yloxy)phenyl]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c1-2-18-15(17)14(16)11-6-8-12(9-7-11)20-13-5-3-4-10-19-13/h6-9,13H,2-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXYMFHZJWAJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)OC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-tetrahydro-2H-pyranoxy)benzoylformate is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a complex molecular structure that contributes to its biological activity. The compound can be described by the following chemical formula:

  • Molecular Formula: C15_{15}H18_{18}O5_{5}
  • Molecular Weight: 278.30 g/mol

Structure

The structure includes a benzoyl group, an ethyl ester, and a tetrahydropyran moiety, which are crucial for its interaction with biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be developed as an antimicrobial agent, particularly against resistant strains of bacteria.

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has shown anti-inflammatory properties in various models. A study utilizing lipopolysaccharide (LPS)-induced inflammation in murine macrophages reported that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

The proposed mechanism of action involves the inhibition of specific signaling pathways associated with inflammation and microbial resistance. The compound appears to modulate the NF-κB pathway, which is crucial in regulating immune responses.

Case Study 1: In Vivo Efficacy against Bacterial Infections

A recent study evaluated the in vivo efficacy of this compound in a murine model infected with Staphylococcus aureus. Mice treated with the compound showed a significant reduction in bacterial load compared to control groups, indicating its potential as an effective therapeutic agent.

Case Study 2: Anti-inflammatory Effects in Chronic Disease Models

In another study focused on chronic inflammatory diseases, the administration of this compound resulted in decreased markers of inflammation and improved clinical outcomes in animal models of arthritis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Thermodynamic Properties

Ethyl 4-(2-THP-oxy)benzoylformate differs from simpler benzoylformate esters (e.g., ethyl benzoylformate) due to the bulky THP group, which influences both steric interactions and hydrogen-bonding capabilities. Key thermodynamic parameters for related compounds include:

Compound Reduction Potential (V vs Fc⁺/⁰) Oxidation Potential (V vs Fc⁺/⁰) ΔHHA (kcal/mol) ΔHPA (kcal/mol)
Ethyl benzoylformate −1.731 (reversible) 0.791 (irreversible) −34.8 −21.4
Ethyl 4-chloro-benzoylformate N/A N/A N/A N/A
Methyl benzoylformate N/A N/A N/A N/A

Catalytic Reduction Efficiency

In enzymatic reductions, bulky substituents on benzoylformate esters impact catalytic activity. For example:

  • Wild-type CtXR enzyme shows low turnover numbers for ethyl benzoylformate.
  • Mutated CtXR (W23F variant) enhances catalytic efficiency 43- to 83-fold for ethyl benzoylformate derivatives, including ethyl 4-chloro- and 4-cyano-benzoylformates, by accommodating steric bulk via loop elongation .
Substrate Catalytic Efficiency (Mutant vs Wild-Type)
Ethyl benzoylformate 43-fold increase
Ethyl 4-chloro-benzoylformate 83-fold increase

Enantioselectivity in Asymmetric Reductions

Ethyl 4-(2-THP-oxy)benzoylformate exhibits moderate enantioselectivity (up to 28.5% e.e.) in NADH-mediated reductions, influenced by Mg²⁺ coordination to stabilize transition states . Comparatively:

  • Ethyl 4-dimethylaminobenzoylformate achieves higher e.e. values (exact data unspecified) due to electron-donating groups enhancing chiral induction .
  • Ethyl benzoylformate shows variable e.e. (2.9–28.5%) depending on reaction conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-(2-tetrahydro-2H-pyranoxy)benzoylformate
Reactant of Route 2
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Ethyl 4-(2-tetrahydro-2H-pyranoxy)benzoylformate

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